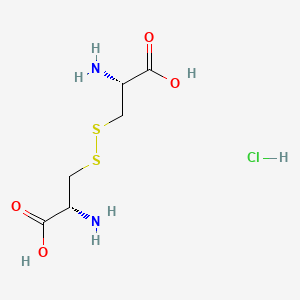![molecular formula C8H9NO B1316139 3,4-Dihydro-2H-pyrano[3,2-c]pyridine CAS No. 57446-02-3](/img/structure/B1316139.png)
3,4-Dihydro-2H-pyrano[3,2-c]pyridine
Vue d'ensemble
Description
3,4-Dihydro-2H-pyrano[3,2-c]pyridine is a heterocyclic compound with the empirical formula C8H9NO and a molecular weight of 135.16 g/mol . It is also known by its CAS Number: 57446-02-3 . This compound belongs to the class of heterocyclic building blocks and has potential applications in medicinal chemistry and organic synthesis.
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine consists of a pyridine ring fused with a pyran ring. The pyran ring contributes to the compound’s unique properties and reactivity. To visualize the structure, refer to the NIST Chemistry WebBook .
Applications De Recherche Scientifique
-
Synthesis of Pyranoquinolones and Furoquinolones
- Field : Organic Chemistry
- Application : 3,4-Dihydro-2H-pyrano[3,2-c]pyridine is used in the synthesis of pyranoquinolones and furoquinolones via acid-catalyzed tandem reactions .
- Method : The reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyranoquinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furoquinolones .
- Results : The pyranoquinolones products could be further transformed to tetracyclic 4,9-dihydro-5H-cyclopenta phenanthridin-5-one derivatives .
-
Synthesis of Tetrahydropyranylated Products
- Field : Organic Chemistry
- Application : 3,4-Dihydro-2H-pyrano[3,2-c]pyridine can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .
- Method : The method involves reacting alcohols with 3,4-Dihydro-2H-pyrano[3,2-c]pyridine in the presence of a phenolsulfonic acid-formaldehyde resin catalyst .
- Results : The reaction results in the formation of tetrahydropyranylated products .
-
On-Solvent Multicomponent Synthesis
- Field : Organic Chemistry
- Application : 3,4-Dihydro-2H-pyrano[3,2-c]pyridine is used in an ‘on-solvent’ multicomponent synthesis of medicinally privileged pyrano[3,2-c]pyridine scaffold .
- Method : The transformation of benzaldehydes, malononitrile and 4–hydroxy-6-methylpyridin-2(1H)-one in the presence of sodium acetate as catalyst in a small amount of ethanol results in formation of substituted 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles .
- Results : The process opens an efficient and convenient way to functionalize pyrano[3,2-c]pyridine systems, which are promising compounds for different biomedical applications .
-
Pyrrolopyridine Scaffold in Drug Development
- Field : Medicinal Chemistry
- Application : Pyrrolo[3,2-c]pyridine derivatives, which are structurally related to 3,4-Dihydro-2H-pyrano[3,2-c]pyridine, show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .
- Method : Drugs containing a pyrrolopyridine scaffold are developed and used in anticancer therapy .
- Results : The development of these drugs has shown significant pharmacological activity, such as antimicrobial, antiviral and anti-angiogenic activities .
-
Synthesis of Diverse 6-Fluoro-3,4-dihydro-2H-pyrans
- Field : Organic Chemistry
- Application : 3,4-Dihydro-2H-pyrano[3,2-c]pyridine is used in the synthesis of diverse 6-fluoro-3,4-dihydro-2H-pyrans .
- Method : The method involves derivatization of the cross-coupling products in a single step .
- Results : The reaction results in the formation of diverse 6-fluoro-3,4-dihydro-2H-pyrans .
-
Polymer Applications
- Field : Polymer Science
- Application : 3,4-Dihydro-2H-pyrano[3,2-c]pyridine has potential polymer applications as it can be polymerized either with itself or with other unsaturated compounds .
- Method : The method involves the polymerization of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine with other unsaturated compounds .
- Results : The process results in the formation of polymers .
Propriétés
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-6-9-4-3-8(7)10-5-1/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXRVCGZAGBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574112 | |
| Record name | 3,4-Dihydro-2H-pyrano[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-pyrano[3,2-c]pyridine | |
CAS RN |
57446-02-3 | |
| Record name | 3,4-Dihydro-2H-pyrano[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57446-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-pyrano[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)

![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)








